[1-(2-Bromophenyl)cyclopropyl]methanamine
Description
[1-(2-Bromophenyl)cyclopropyl]methanamine is a cyclopropane-containing primary amine with a bromine substituent at the ortho-position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrN, and it belongs to a class of compounds where the cyclopropane ring is fused to a substituted aromatic system. These compounds are primarily utilized as intermediates in drug discovery, particularly in the synthesis of kinase inhibitors and serotonin receptor modulators .
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOPIJRDVTHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Bromophenyl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Bromination: The next step involves the bromination of the phenyl ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Bromophenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide, cyanide, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-Bromophenyl)cyclopropyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(2-Bromophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-(2-bromophenyl)cyclopropyl]methanamine with key analogs, focusing on structural features, synthesis, and functional properties:
Key Observations:
For instance, para-substituted derivatives are more commonly reported in kinase inhibitor studies . Fluorine or trifluoromethyl groups (e.g., ) enhance metabolic stability and membrane permeability, making these analogs preferred in CNS-targeted therapies .
Synthetic Routes :
- Reductive amination (General Method C) using NaBH(OAc)₃ or NaBH₄ is prevalent for cyclopropylmethanamine derivatives .
- Acidic deprotection (e.g., HCl in dioxane) is critical for generating free amines from protected intermediates .
Spectroscopic Characterization: Analogs such as 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine (compound 38, ) exhibit diagnostic ¹H NMR signals (δ 1.2–1.8 ppm for cyclopropane protons; δ 6.5–8.0 ppm for aromatic protons) and HRMS data for structural validation .
Safety and Handling :
- Bromophenyl- and chlorophenyl-substituted methanamines (e.g., ) are classified as acute toxins (Category 4, H302) and irritants (H315, H319), necessitating stringent handling protocols .
Biological Activity
[1-(2-Bromophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic pathways, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it can modulate cellular signaling pathways by binding to serotonin receptors, particularly the 5-HT2C receptor. This modulation can lead to various physiological effects, such as changes in mood and behavior, making it a candidate for further exploration in psychopharmacology .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Cyclopropanation : Formation of the cyclopropyl ring through the reaction of an alkene with a carbene precursor.
- Bromination : Introduction of the bromine atom onto the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
- Amine Formation : The final step involves the amination process to yield the target compound.
These synthetic routes are optimized for yield and purity, often utilizing advanced purification techniques such as recrystallization and chromatography.
Biological Activity Overview
The biological activities associated with this compound include:
- Receptor Binding : Strong affinity for 5-HT2C receptors, which are implicated in mood regulation.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in neurotransmitter metabolism.
- Pharmacological Effects : Preliminary studies suggest possible anxiolytic and antidepressant effects, warranting further investigation into its therapeutic potential .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how variations in structure affect biological activity. For instance:
- Fluorinated Derivatives : Research on fluorinated cyclopropane derivatives has shown that modifications at specific positions on the phenyl ring can enhance selectivity and potency at the 5-HT2C receptor. Compounds with bromine or chlorine substitutions have demonstrated higher potency compared to those with smaller substituents like fluorine .
| Compound Type | Substituent | EC50 (nM) | Selectivity (2B/2C) |
|---|---|---|---|
| Parent Compound | None | 5.2 | 7 |
| Brominated | Br | 4.7 | 2 |
| Chlorinated | Cl | 8.0 | 14 |
This table summarizes key findings from SAR studies that highlight how different halogen substitutions impact potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
